3-Hydroxynonanoic acid
Overview
Description
3-Hydroxynonanoic acid is a carbonyl compound . It is a nonesterified 3-hydroxy acid identified in milk . The molecular formula of 3-Hydroxynonanoic acid is C9H18O3 .
Synthesis Analysis
The synthesis of 3-Hydroxynonanoic acid has been investigated in several studies. For instance, one study reported the simultaneous enzyme/whole-cell biotransformation of C18 Ricinoleic Acid into ®-3-Hydroxynonanoic Acid .
Molecular Structure Analysis
The molecular structure of 3-Hydroxynonanoic acid is characterized by its molecular formula C9H18O3 . The exact mass is 174.125594432 g/mol .
Chemical Reactions Analysis
The chemical reactions involving 3-Hydroxynonanoic acid are not well-documented in the literature. More research is needed to understand the chemical reactions of this compound .
Physical And Chemical Properties Analysis
3-Hydroxynonanoic acid has a molecular weight of 174.24 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 303.2±25.0 °C at 760 mmHg, and a flash point of 151.4±19.7 °C . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .
Scientific Research Applications
Summary of the Application
3-Hydroxynonanoic acid is used in the design and engineering of whole-cell biocatalytic cascades for the valorization of fatty acids . This process involves the biotransformation of renewable fatty acids into industrially relevant oleochemicals .
Methods of Application or Experimental Procedures
One of the representative examples for the combination of free enzymes and whole-cell biocatalysts includes the simultaneous enzyme/whole-cell biotransformation of 10,12-dihydroxyoctadecanoic acid into 3-hydroxynonanoic acid .
2. Synthesis of Chiral Amide Derivatives
Summary of the Application
3-Hydroxynonanoic acid is used in the synthesis of chiral amide derivatives . These derivatives have been found to show activity against tested cancer cells .
Methods of Application or Experimental Procedures
An effective method for preparation of methyl esters of 3-hydroxynonanoic acid from castor oil or methyl ricinoleate by ozonolysis and oxidation was developed . Different primary and secondary, cyclic and acyclic amides, including hydroxamic acids, were obtained .
Results or Outcomes
Among 24 synthesized derivatives of ricinoleic and 3-hydroxynonanoic acids, 16 compounds were obtained and described for the first time . The synthesized compounds showed activity against the tested cancer cells, but the best cytotoxic effect was observed for hydroxamic acid derived from 3-hydroxynonanoic acid against HeLa cells .
3. Production of Medium-Chain Fatty Acids
Summary of the Application
3-Hydroxynonanoic acid is used in the biotransformation of renewable fatty acids into industrially relevant oleochemicals, such as medium-chain fatty acids . These include n-nonanoic acid, 9-hydroxynonanoic acid, 9-aminononanoic acid, and 1,9-nonanedioic acid .
Methods of Application or Experimental Procedures
The process involves the design of biotransformation pathways, discovery and engineering of the cascade enzymes, and functional and balanced expression of the cascade enzymes in microbial cells . One example includes the simultaneous enzyme/whole-cell biotransformation of 10,12-dihydroxyoctadecanoic acid into 3-hydroxynonanoic acid .
4. Food Science and Nutrition
Summary of the Application
3-Hydroxynonanoic acid is a nonesterified 3-hydroxy acid identified in milk . This suggests that it could potentially have applications in food science or nutrition.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-hydroxynonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUXARJOYUQNTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-39-4 | |
Record name | Nonanoic acid, 3-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120659-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70955371 | |
Record name | 3-Hydroxynonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (±)-3-Hydroxynonanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxynonanoic acid | |
CAS RN |
40165-87-5, 33796-87-1, 88930-09-0 | |
Record name | 3-Hydroxynonanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40165-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxynonanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxynonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-3-Hydroxynonanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 °C | |
Record name | (±)-3-Hydroxynonanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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